molecular formula C15H14F3NO2 B14860501 (7E)-7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-(trifluoromethyl)-2,1-benzisoxazole

(7E)-7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-(trifluoromethyl)-2,1-benzisoxazole

Cat. No.: B14860501
M. Wt: 297.27 g/mol
InChI Key: RHOOTQAOZKPADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7E)-7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-(trifluoromethyl)-2,1-benzisoxazole is a complex organic compound with a unique structure that includes a benzylidene group, a trifluoromethyl group, and a benzisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-(trifluoromethyl)-2,1-benzisoxazole typically involves multi-step organic reactions. One common approach is the Pd(0)-catalyzed diamination of o-bromo(or chloro)-biaryls with bifunctional secondary hydroxylamines . This method allows for the efficient assembly of the benzisoxazole ring system under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the selection of appropriate catalysts and reagents is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(7E)-7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-(trifluoromethyl)-2,1-benzisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(7E)-7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-(trifluoromethyl)-2,1-benzisoxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (7E)-7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-(trifluoromethyl)-2,1-benzisoxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the benzisoxazole ring system contributes to its overall stability and activity. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C15H14F3NO2

Molecular Weight

297.27 g/mol

IUPAC Name

7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol

InChI

InChI=1S/C15H14F3NO2/c16-15(17,18)14(20)12-8-4-7-11(13(12)19-21-14)9-10-5-2-1-3-6-10/h1-3,5-6,9,12,20H,4,7-8H2

InChI Key

RHOOTQAOZKPADG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=NOC2(C(F)(F)F)O)C(=CC3=CC=CC=C3)C1

Origin of Product

United States

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